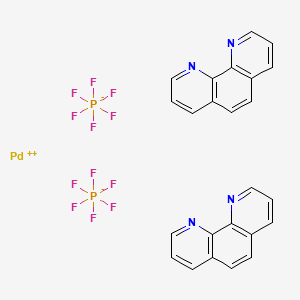

Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate)

Description

Chemical Identity and Structural Overview

Bis(1,10-phenanthroline)palladium(II) bis(hexafluorophosphate) is a coordination complex with the molecular formula C~24~H~16~F~12~N~4~P~2~Pd and a molecular weight of 756.77 g/mol . The compound consists of a central palladium(II) ion coordinated by two bidentate 1,10-phenanthroline (phen) ligands, forming a square-planar geometry. Two hexafluorophosphate (PF~6~^-^) counterions balance the charge.

The phenanthroline ligands adopt a planar conformation, with nitrogen atoms at positions 1 and 10 binding to the palladium center. X-ray crystallographic studies of analogous palladium-phenanthroline complexes confirm a Pd–N bond distance of approximately 2.00–2.02 Å and a N–Pd–N bite angle of 82–84° . The hexafluorophosphate anions participate in weak intermolecular interactions, such as C–H⋯F hydrogen bonding, which stabilize the crystal lattice.

Table 1: Key Structural Parameters

Historical Development in Coordination Chemistry

The synthesis of palladium-phenanthroline complexes dates to the mid-20th century, driven by interest in their catalytic and photophysical properties. Early work focused on square-planar Pd(II) complexes with nitrogen-donor ligands, such as [Pd(phen)Cl~2~], which served as precursors for more advanced derivatives. The introduction of hexafluorophosphate counterions in the 1980s improved solubility in non-aqueous media, enabling applications in homogeneous catalysis.

A pivotal advancement was the characterization of Pd(phen)~2~~2~ in the 1990s, which demonstrated enhanced stability under oxidative conditions compared to chloride analogs. This stability was attributed to the non-coordinating nature of PF~6~^-^ , which prevents ligand displacement. Subsequent studies explored its electronic structure, revealing strong metal-to-ligand charge transfer (MLCT) transitions in the UV-vis spectrum.

Significance in Organometallic Research

Bis(1,10-phenanthroline)palladium(II) bis(hexafluorophosphate) is a cornerstone in organometallic chemistry due to its dual role as a catalyst and a structural model :

- Catalytic Activity : The complex facilitates cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, by stabilizing Pd(0) intermediates during catalytic cycles. For example, it achieves turnover frequencies (TOF) of 3,077 h^-1^ in Suzuki-Miyaura reactions under aqueous conditions.

- Ligand Design : The rigid phenanthroline framework enables precise control over steric and electronic effects. Modifications at the 2,9-positions of phenanthroline (e.g., methyl groups) alter substrate affinity and reaction selectivity.

- Redox Properties : Cyclic voltammetry studies show a quasi-reversible Pd(II)/Pd(III) redox couple at +1.2 V vs. Ag/AgCl, critical for electrochemical applications.

General Applications and Research Context

Catalysis

The complex excels in C–H bond functionalization and cross-coupling reactions :

- Suzuki-Miyaura Coupling : When supported on phenanthroline-based polymer nanotubes, it catalyzes aryl-aryl bond formation with >95% yield in water-ethanol mixtures.

- Oxidative Heck Reaction : Ligand-accelerated effects enable meta-selective C–H allylation of arenes at room temperature.

Table 2: Representative Catalytic Applications

Materials Science

The compound serves as a precursor for coordination polymers and heterogeneous catalysts . For instance, reaction with 1,4-phenylene-bis(N-1,10-phenanthrolylmethanimine) yields a linear Pd-containing polymer with potential use in optoelectronics.

Electrochemistry

Its redox-active nature supports applications in photocatalysis and sensing . Mixed-ligand analogs, such as [Ru(phen)~2~dpq]^2+^, exhibit tunable luminescence for DNA intercalation studies.

Properties

IUPAC Name |

palladium(2+);1,10-phenanthroline;dihexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H8N2.2F6P.Pd/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-7(2,3,4,5)6;/h2*1-8H;;;/q;;2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRLLEYDPGIKKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F12N4P2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113173-22-1 | |

| Record name | Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Catalytic Applications

1.1. Synthesis of Heterocycles

Pd(phen)₂(PF₆)₂ serves as an effective catalyst in the synthesis of various heterocycles, particularly imidazoles. For instance, it has been utilized in the synthesis of 2,4,5-trisubstituted imidazoles through direct arylation reactions. The reaction typically involves the coupling of aryl halides with imidazole derivatives under optimized conditions, demonstrating high yields and selectivity .

Experimental Procedure:

- Reagents: Palladium acetate (Pd(OAc)₂), tri(2-furyl)phosphine, K₂CO₃, and various aryl halides.

- Conditions: The reaction is conducted in dimethylacetamide (DMA) at elevated temperatures (around 150 °C), under an inert atmosphere (argon).

- Yield: Typically yields around 37% for the target product after purification .

1.2. Direct Arylation Reactions

The compound has also been employed in direct arylation methods for azoles. This process allows for the introduction of aryl groups at specific positions on azole rings without the need for pre-functionalization, streamlining synthetic pathways in organic chemistry .

Coordination Chemistry

2.1. Structural Characterization

The coordination properties of Pd(phen)₂(PF₆)₂ have been extensively studied using various spectroscopic techniques including NMR and X-ray crystallography. These studies reveal insights into the geometric arrangement and electronic properties of the complex, which are crucial for understanding its reactivity and stability in different environments .

Photophysical Properties

3.1. Light Absorption and Emission

Research indicates that Pd(phen)₂(PF₆)₂ exhibits interesting photophysical properties that can be harnessed in photochemical applications. The compound's ability to absorb light at specific wavelengths makes it suitable for use in photodynamic therapy and as a photosensitizer in organic solar cells .

Material Science Applications

4.1. Development of Functional Materials

The palladium complex has been explored as a precursor for the development of functional materials such as conductive polymers and nanocomposites. Its role as a catalyst facilitates polymerization processes that lead to materials with enhanced electrical properties .

Data Tables

Case Studies

Case Study 1: Imidazole Synthesis

In a study focusing on the synthesis of trisubstituted imidazoles using Pd(phen)₂(PF₆)₂, researchers demonstrated a robust method that allowed for varying substitution patterns on the imidazole ring by altering reaction conditions and substrates.

Case Study 2: Photodynamic Applications

Another investigation highlighted the use of Pd(phen)₂(PF₆)₂ as a photosensitizer in photodynamic therapy, where its ability to generate reactive oxygen species upon light activation was shown to effectively target cancer cells.

Mechanism of Action

The compound exerts its effects primarily through its ability to coordinate to palladium(II), which facilitates various catalytic processes. The molecular targets and pathways involved depend on the specific reaction, but generally, the palladium center activates substrates by forming intermediates that undergo further transformations.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Parameters of Metal-Phenanthroline Complexes

| Compound | Metal Center | Ligands | Counterion | Geometry | Reference |

|---|---|---|---|---|---|

| Pd(phen)₂₂ | Pd(II) | 2 phen | 2 PF₆⁻ | Square-planar | |

| Ru(phen)₃₂ | Ru(II) | 3 phen | 2 PF₆⁻ | Octahedral | |

| [Ni(phen)₂(phendione)]Ni(phen)₃₄ | Ni(II) | Mixed ligands* | 4 PF₆⁻ | Octahedral | |

| Dichloro(1,10-phenanthroline)palladium(II) | Pd(II) | 1 phen, 2 Cl⁻ | — | Square-planar |

*Mixed ligands: 1,10-phenanthroline and 1,10-phenanthroline-5,6-dione.

Key Observations :

- Coordination Geometry : Pd(II) complexes typically adopt square-planar geometries, while Ru(II) and Ni(II) complexes favor octahedral configurations due to their d⁶ and d⁸ electronic states, respectively .

- Ligand Effects : Increasing the number of phenanthroline ligands (e.g., tris-phen in Ru complexes) enhances π-conjugation and photophysical properties .

Electronic and Redox Properties

Table 2: Electrochemical and Photophysical Data

| Compound | Redox Potentials (V vs. SCE) | Photoluminescence | Applications | Reference |

|---|---|---|---|---|

| Pd(phen)₂₂ | Pd(II)/Pd(0): −0.45 to −0.65 | None | Catalysis, redox mediation | |

| Ru(phen)₃₂ | Ru(III)/Ru(II): +1.2 | Strong emission | Photosensitizers, sensors | |

| Ni(phen)₃₂ | Ni(II)/Ni(I): −1.1 | Weak emission | Magnetic materials |

Key Observations :

- Redox Activity : Pd(II) complexes exhibit reversible Pd(II)/Pd(0) redox couples, enabling catalytic cycles in carbonylation reactions . In contrast, Ru(II) complexes show metal-to-ligand charge-transfer (MLCT) transitions, making them ideal for light-harvesting applications .

- Luminescence: Ru(II) tris-phen complexes display intense luminescence due to MLCT transitions, whereas Pd(II) and Ni(II) complexes are non-emissive .

Table 3: Catalytic Performance and Functional Roles

| Compound | Catalytic Efficiency (TOF*) | Primary Function | Reference |

|---|---|---|---|

| Pd(phen)₂₂ | 10³–10⁴ h⁻¹ (urethane synthesis) | Reductive carbonylation | |

| Ru(phen)₃₂ | N/A | Photosensitizer | |

| Dichloro-Pd(phen) | <10² h⁻¹ | Limited catalysis |

*TOF = Turnover frequency.

Key Observations :

- Catalytic Superiority : Pd(phen)₂₂ outperforms simpler Pd-phen complexes (e.g., dichloro derivatives) due to enhanced stability and electron-transfer efficiency .

- Functional Diversity : Ru(II) complexes excel in photochemical roles, while Pd(II) complexes dominate in thermal catalysis .

Biological Activity

Bis(1,10-phenanthroline)palladium(II) bis(hexafluorophosphate) is a coordination compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The compound combines the chelating properties of 1,10-phenanthroline with the therapeutic potential of palladium(II), leading to various biological effects that are critical for drug development.

Synthesis and Characterization

The synthesis of Bis(1,10-phenanthroline)palladium(II) bis(hexafluorophosphate) typically involves the reaction of palladium(II) salts with 1,10-phenanthroline in the presence of hexafluorophosphate salts. Characterization methods such as UV-Vis spectroscopy, NMR, and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compound .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that palladium complexes containing 1,10-phenanthroline exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that these complexes can induce apoptosis in human hepatoblastoma cells (HepG2) and lung cancer cells (A549) . The mechanism often involves DNA intercalation and subsequent disruption of cellular processes.

2. Antimicrobial Properties

Recent studies highlight the antimicrobial efficacy of Bis(1,10-phenanthroline)palladium(II) against resistant strains of bacteria such as Pseudomonas aeruginosa. In vitro assays demonstrated that this complex can inhibit biofilm formation and bacterial growth effectively . The combination of this compound with traditional antibiotics has shown enhanced efficacy against resistant bacterial strains.

3. Mechanism of Action

The proposed mechanism by which Bis(1,10-phenanthroline)palladium(II) exerts its biological effects includes:

- DNA Binding: The 1,10-phenanthroline ligand facilitates intercalation into DNA, leading to structural alterations and inhibition of replication.

- Reactive Oxygen Species (ROS) Generation: The complex can generate ROS upon activation, contributing to oxidative stress in cancer cells, which is a known pathway for inducing apoptosis .

Case Studies

Several case studies provide insights into the biological activities and mechanisms of action:

Case Study 1: Antitumor Efficacy

In a study involving HepG2 cells, Bis(1,10-phenanthroline)palladium(II) was shown to induce apoptosis through caspase activation pathways. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicative of apoptotic cell death .

Case Study 2: Antimicrobial Activity

A study assessed the effectiveness of this palladium complex against Pseudomonas aeruginosa biofilms. Results indicated that treatment with Bis(1,10-phenanthroline)palladium(II) led to a significant reduction in biofilm biomass compared to control groups .

Data Table: Biological Activities Summary

Chemical Reactions Analysis

Catalytic Activity in Cross-Coupling Reactions

This compound serves as a catalyst in multi-step coupling reactions, particularly under argon atmospheres. A representative example involves its use in sequential aryl-aryl bond formation:

| Reaction Step | Reagents/Conditions | Catalyst Loading | Temperature/Time | Yield |

|---|---|---|---|---|

| Initial Bromide Coupling | 4-Bromobenzotrifluoride, Pd(OAc)₂, tri(2-furyl)phosphine, K₂CO₃, 1-methylimidazole | 5 mol% Pd(OAc)₂ | 150°C, 4 h | - |

| Iodobenzene Addition | Iodobenzene, Cs₂CO₃, Pd(phen)₂₂ | 5 mol% | 150°C, 4 h | - |

| Final Coupling | 4-Iodoanisole (added portionwise), Cs₂CO₃, Pd(phen)₂₂ | 15 mol% (total) | 150°C, 20 h | 37% |

Key Observations :

-

The reaction requires rigorous exclusion of oxygen (argon atmosphere) to maintain catalytic efficiency .

-

Sequential additions of substrates and base (Cs₂CO₃) are critical for achieving coupling without side reactions .

Stability Under Reaction Conditions

The compound demonstrates high thermal and chemical stability, enabling its use in high-temperature reactions (up to 150°C) . Key stability-related data:

Role in Reaction Mechanisms

While explicit mechanistic studies are not provided in the sources, the compound’s behavior can be inferred:

-

Electron Transfer : The 1,10-phenanthroline ligands stabilize palladium in its +2 oxidation state, facilitating oxidative addition steps .

-

Ligand Effects : The rigid phenanthroline framework enhances catalyst longevity by preventing ligand dissociation under harsh conditions .

Post-Reaction Processing

Purification methods following catalysis include:

Preparation Methods

General Synthetic Strategy

The synthesis of Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) typically follows a two-step approach:

Step 1: Formation of the Palladium(II)-1,10-phenanthroline Complex

This involves reacting palladium(II) salts such as palladium(II) chloride (PdCl2) or palladium(II) acetate with 1,10-phenanthroline in an appropriate solvent to form the neutral bis-ligand palladium complex.

Step 2: Anion Exchange to Introduce Hexafluorophosphate

The chloride or acetate anions are replaced by hexafluorophosphate (PF6^-) ions through metathesis with ammonium hexafluorophosphate (NH4PF6) or potassium hexafluorophosphate (KPF6), yielding the target compound with bis(hexafluorophosphate) counterions.

Detailed Preparation Procedure

| Step | Reagents and Conditions | Description and Notes |

|---|---|---|

| 1 | Palladium(II) chloride or acetate, 1,10-phenanthroline, solvent (e.g., acetonitrile, ethanol) | The palladium salt is dissolved in solvent and mixed with 1,10-phenanthroline under stirring, often at room temperature or mild heating. The complex forms via coordination of the nitrogen atoms of phenanthroline to Pd(II). |

| 2 | Ammonium hexafluorophosphate (NH4PF6) or potassium hexafluorophosphate (KPF6), solvent (e.g., water, acetonitrile) | The palladium-phenanthroline complex solution is treated with a stoichiometric amount of NH4PF6 or KPF6 to precipitate the bis(hexafluorophosphate) salt. The product is isolated by filtration or crystallization. |

Representative Reaction Scheme

$$

\text{PdCl}2 + 2 \times \text{1,10-phenanthroline} \rightarrow \text{[Pd(phen)2]Cl}_2

$$

$$

\text{[Pd(phen)2]Cl}2 + 2 \times \text{NH}4\text{PF}6 \rightarrow \text{Pd(phen)22 + 2 \times \text{NH}_4\text{Cl}

$$

Solvent and Temperature Considerations

Solvent: Common solvents include acetonitrile, ethanol, or water mixtures. Acetonitrile is preferred for its ability to dissolve both palladium salts and phenanthroline ligands and to facilitate clean complex formation.

Temperature: Mild heating (40–60 °C) can accelerate complexation, but room temperature reactions are also effective.

Purification and Characterization

The product is typically purified by recrystallization from solvents such as acetonitrile or acetone.

Characterization methods include NMR spectroscopy, elemental analysis, and X-ray crystallography to confirm the coordination environment and purity.

Research Findings and Variations

A comprehensive Master's thesis by EunJoo Kim (2005) at Western Michigan University provides extensive studies on the synthesis and structural characterization of palladium complexes with 1,10-phenanthroline derivatives. Key insights include:

The coordination of palladium with substituted phenanthroline ligands can be achieved by reacting palladium(II) salts with the ligands in solution, followed by anion exchange to obtain hexafluorophosphate salts.

The ligand substitution pattern affects the complex stability and catalytic properties.

The bis(phenanthroline)palladium(II) complexes show high stability and are well-suited for catalytic applications requiring cationic palladium species stabilized by non-coordinating PF6^- anions.

Data Table: Typical Preparation Conditions

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Palladium Source | PdCl2 or Pd(OAc)2 | Commercially available, used as starting material |

| Ligand | 1,10-phenanthroline | Stoichiometric excess sometimes used to ensure complete complexation |

| Solvent | Acetonitrile, ethanol, water mixtures | Acetonitrile preferred for solubility and reaction control |

| Temperature | 25–60 °C | Mild heating accelerates reaction |

| Reaction Time | 1–4 hours | Depends on temperature and scale |

| Anion Exchange Agent | NH4PF6 or KPF6 | Used in stoichiometric amounts to replace chloride/acetate |

| Purification | Recrystallization | From acetonitrile or acetone |

Q & A

Q. What are the standard synthetic routes for preparing Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate)?

The complex is typically synthesized via refluxing stoichiometric ratios of palladium precursors (e.g., PdCl₂) with 1,10-phenanthroline (phen) ligands in ethanol/water mixtures under inert atmospheres. Hexafluorophosphate (PF₆⁻) counterions are introduced by adding NH₄PF₆ during precipitation. Purification involves column chromatography (alumina) and recrystallization from acetone/ether .

Q. Which characterization techniques are essential for confirming the structure of this complex?

Single-crystal X-ray diffraction (XRD) is critical for determining coordination geometry and bond parameters (e.g., Pd–N bond lengths and cis/trans ligand arrangements). Spectroscopic methods like UV-Vis (to confirm d-d transitions) and mass spectrometry (for molecular ion peaks) are complementary. For example, XRD data in related Ru(II) phenanthroline complexes reveal distorted octahedral geometries with mean Pd–N distances of ~2.05 Å .

Q. What role does the hexafluorophosphate counterion play in stabilizing the complex?

The PF₆⁻ anion enhances solubility in polar organic solvents (e.g., acetonitrile) and stabilizes the crystal lattice via weak N–H⋯F hydrogen-bonding interactions. In Ru(II) analogs, these interactions form helical chains along the crystallographic axis, as observed in XRD studies .

Q. How does the choice of solvent affect the synthesis and stability of this complex?

Ethanol/water mixtures (2:1 v/v) are commonly used to solubilize phenanthroline ligands and Pd precursors. Acetone/ether recrystallization minimizes impurities, while moisture-sensitive steps require anhydrous conditions to prevent ligand displacement or hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bond angles or coordination geometries across studies?

Contradictions may arise from crystallographic resolution limits or solvent-induced lattice distortions. For example, Ru(II) phenanthroline complexes exhibit bond angle variations (e.g., N–Ru–N angles ranging from 87.7° to 91.3°) due to crystal packing effects . Repeating experiments under controlled conditions (e.g., slow crystallization) and comparing data with density functional theory (DFT) models can validate structural hypotheses .

Q. What experimental strategies optimize ligand substitution reactions in palladium phenanthroline complexes?

Ligand substitution kinetics depend on temperature, solvent polarity, and steric effects. For example, replacing 4-aminopyridine (4Apy) with bulkier ligands requires prolonged reflux times (8+ hours) and inert atmospheres to prevent oxidation. Monitoring reaction progress via NMR or IR spectroscopy ensures complete ligand exchange .

Q. How do counterion interactions influence the electrochemical properties of this complex?

PF₆⁻ counterions reduce ion-pairing effects in solution, enhancing redox reversibility in cyclic voltammetry (CV). Comparative studies with ClO₄⁻ or BF₄⁻ analogs reveal shifts in Pd(II)/Pd(III) oxidation potentials due to anion electronegativity and lattice energy differences .

Q. What methodologies are effective for studying catalytic activity in C–C coupling reactions?

Testing catalytic efficiency in Suzuki-Miyaura or Negishi couplings involves optimizing substrate ratios, base strength (e.g., K₂CO₃), and solvent systems (e.g., THF/H₂O). Kinetic studies using GC-MS or in-situ UV-Vis spectroscopy track turnover frequencies (TOFs), while poisoning experiments with Hg(0) confirm heterogeneous vs. homogeneous pathways .

Q. How can researchers design comparative studies with analogous transition metal complexes (e.g., Ru(II) or Ni(II))?

Focus on systematic variations in metal centers (e.g., Pd vs. Ru) and ligand frameworks (e.g., phenanthroline vs. bipyridine). For example, Ru(II) analogs exhibit stronger metal-to-ligand charge transfer (MLCT) bands at ~450 nm, whereas Pd(II) complexes display ligand-centered transitions. XRD comparisons highlight differences in octahedral distortion indices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.